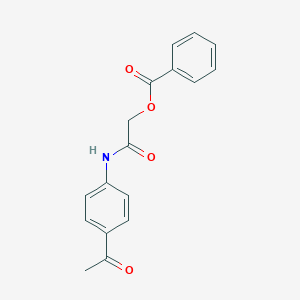
2-(4-Acetylanilino)-2-oxoethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetylanilino)-2-oxoethyl benzoate, commonly known as AOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H15NO4.
Mechanism of Action
The exact mechanism of action of AOE is not fully understood, but it is believed that AOE exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins. AOE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. AOE has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
AOE has been shown to have several biochemical and physiological effects. AOE has been shown to have anti-inflammatory, analgesic, and antipyretic effects. AOE has also been shown to have antitumor and antibacterial effects. AOE has been shown to inhibit the growth of several types of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. AOE has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AOE in lab experiments is its low toxicity. AOE has been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. Another advantage of using AOE in lab experiments is its high solubility in organic solvents, making it easy to dissolve in various solutions. However, one of the limitations of using AOE in lab experiments is its high cost. AOE is a relatively expensive compound, which may limit its use in certain lab experiments.
Future Directions
There are several future directions for research on AOE. One direction is to further investigate the mechanism of action of AOE and its potential use as an anti-inflammatory agent. Another direction is to investigate the potential use of AOE in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential use of AOE as an antibacterial agent and antitumor agent. Finally, future studies should focus on developing more cost-effective methods for synthesizing AOE.
Conclusion:
In conclusion, AOE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. While there are some limitations to using AOE in lab experiments, its low toxicity and high solubility make it a promising compound for further research.
Synthesis Methods
There are several methods to synthesize AOE, but the most commonly used method is the condensation reaction between 4-acetylaniline and 2-bromoethyl benzoate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride in an organic solvent such as dimethylformamide or dimethylacetamide. The product is then purified by recrystallization to obtain pure AOE.
Scientific Research Applications
AOE has gained significant attention in the field of scientific research due to its potential applications in various fields. AOE has been extensively studied for its potential use as an antibacterial agent, antitumor agent, and anti-inflammatory agent. AOE has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Product Name |
2-(4-Acetylanilino)-2-oxoethyl benzoate |
|---|---|
Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C17H15NO4/c1-12(19)13-7-9-15(10-8-13)18-16(20)11-22-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20) |
InChI Key |
BLBDVACFKKBJGM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![3-Cyclopropyl-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305605.png)